molecular formula C16H14ClNO2 B5781327 (2E)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B5781327
M. Wt: 287.74 g/mol
InChI Key: QANKHJVPPFHYMQ-NYYWCZLTSA-N
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Description

(2E)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a 4-chlorophenyl group and a 4-methoxyphenyl group attached to the prop-2-enamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-chloroaniline with 4-methoxybenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the desired enamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce saturated amides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2E)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(4-chlorophenyl)-3-phenylprop-2-enamide: Lacks the methoxy group, which may affect its reactivity and applications.

    (2E)-N-(4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-enamide: The positions of the substituents are reversed, potentially altering its chemical properties.

Properties

IUPAC Name

(E)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-20-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(17)6-8-14/h2-11H,1H3,(H,18,19)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANKHJVPPFHYMQ-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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